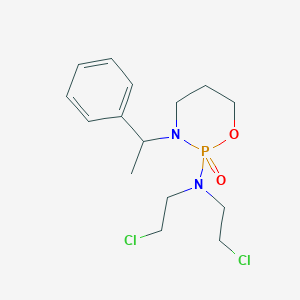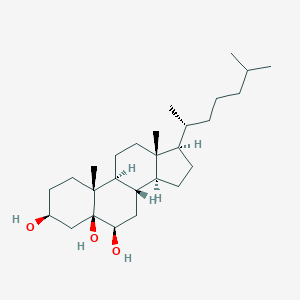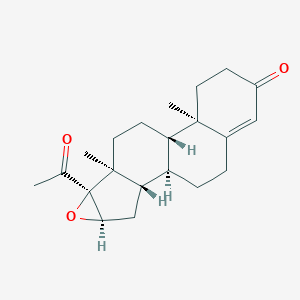
4-Chloro-3-methylbenzaldehyde
Overview
Description
Salmeterol-d3: is a deuterated analog of salmeterol, a long-acting beta-2 adrenergic receptor agonist. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of salmeterol. The deuterium atoms in salmeterol-d3 replace hydrogen atoms, making it useful in mass spectrometry and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of salmeterol-d3 involves the incorporation of deuterium atoms into the salmeterol molecule. This can be achieved through various methods, including catalytic exchange reactions and the use of deuterated reagents. The specific synthetic route may vary, but it generally involves the following steps:
Preparation of Deuterated Precursors: Deuterated precursors are synthesized by replacing hydrogen atoms with deuterium in the starting materials.
Coupling Reactions: The deuterated precursors are then coupled to form the salmeterol-d3 molecule. This may involve reactions such as nucleophilic substitution or reductive amination.
Purification: The final product is purified using techniques such as chromatography to obtain high-purity salmeterol-d3
Industrial Production Methods: Industrial production of salmeterol-d3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Salmeterol-d3 undergoes various chemical reactions, including:
Oxidation: Salmeterol-d3 can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert salmeterol-d3 into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the salmeterol-d3 molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of salmeterol-d3 may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
Salmeterol-d3 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of salmeterol in the body.
Pharmacodynamic Studies: Helps in understanding the interaction of salmeterol with beta-2 adrenergic receptors.
Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to quantify salmeterol levels in biological samples.
Drug Development: Used in the development of new beta-2 adrenergic receptor agonists and related compounds
Mechanism of Action
Salmeterol-d3 exerts its effects by binding to beta-2 adrenergic receptors in the lungs. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation. The deuterium atoms in salmeterol-d3 do not alter its mechanism of action but make it useful for tracking and studying the compound in biological systems .
Comparison with Similar Compounds
Salmeterol: The non-deuterated form of salmeterol-d3, used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease.
Formoterol: Another long-acting beta-2 adrenergic receptor agonist with similar bronchodilatory effects.
Albuterol: A short-acting beta-2 adrenergic receptor agonist used for quick relief of asthma symptoms
Uniqueness of Salmeterol-d3: Salmeterol-d3 is unique due to the presence of deuterium atoms, which make it particularly useful in analytical studies. The deuterium labeling allows for precise tracking and quantification in pharmacokinetic and pharmacodynamic studies, providing valuable insights into the behavior of salmeterol in biological systems .
Properties
IUPAC Name |
4-chloro-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBIOIKLNGZROU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373990 | |
| Record name | 4-chloro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101349-71-7 | |
| Record name | 4-chloro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)




![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)

![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)





